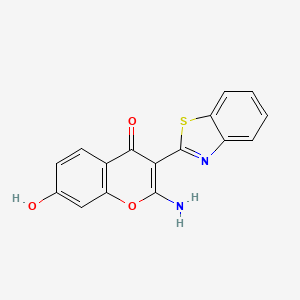

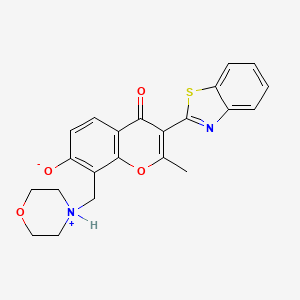

2-氨基-3-(1,3-苯并噻唑-2-基)-7-羟基-4H-色烯-4-酮

描述

The compound “2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one” is a derivative of 2-aminobenzothiazole . Benzothiazoles are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . They exhibit a wide spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

Synthesis Analysis

The synthesis of 2-aminobenzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent .Chemical Reactions Analysis

The chemical reactions involving 2-aminobenzothiazole derivatives are diverse. They include one-pot multicomponent reactions with the participation of 2-aminobenzothiazole, which are a promising trend in the synthesis of its bioactive derivatives . These reactions are simple in experimental execution, characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .科学研究应用

抗菌活性及在抗菌聚氨酯涂料中的应用: 一种衍生物,2-(2-氨基-1,3-噻唑-4-基)-3H-苯并[f]色烯-3-酮,被合成并显示出对各种微生物具有显著的抗菌活性。它也被加入到聚氨酯清漆配方中,既增强了清漆的物理和机械性能,又赋予了抗菌性能 (El‐Wahab 等人,2014).

抗氧化活性: 一项研究重点关注香豆素衍生物的制备和表征,显示出高抗氧化活性,在某些浓度下可与维生素 C 相媲美 (Abd-Almonuim 等人,2020).

荧光增白剂: 合成了 2-(1,3-苯并恶唑/苯并噻唑-2-基)-3H-苯并[f]色烯-3-酮的衍生物,并研究了它们作为荧光增白剂的潜力,显示出中等至低的发射强度 (Harishkumar 等人,2012).

缓蚀剂: 合成了与 2-氨基-3-(1,3-苯并噻唑-2-基)-7-羟基-4H-色烯-4-酮相关的苯并噻唑衍生物,并评估了它们作为酸性溶液中碳钢的缓蚀剂,显示出很高的缓蚀效率 (Hu 等人,2016).

抗菌剂: 从 2-氨基苯并噻唑衍生的 3-(1,3-苯并噻唑-2-基) 2-苯基喹唑啉-4(3H)-酮的合成和评估显示出很强的抗菌活性 (Sharma 等人,2012).

非典型抗精神病活性: 一系列 7-(2-(苯并[d]噻唑-2-基氨基)乙氧基)-4-甲基-2H-色烯-2-酮衍生物显示出良好的多巴胺 D2 和血清素 5HT2 拮抗活性,表明具有潜在的非典型抗精神病活性 (Gawai 等人,2019).

未来方向

The future directions in the research of 2-aminobenzothiazole derivatives include the development of targeted synthesis of benzothiazole analogs . The concept of green synthesis, which involves one-pot multicomponent reactions with the participation of 2-aminobenzothiazole, is a promising trend . This approach has a number of advantages and paves the way for the development of science and technology of the future .

作用机制

Target of Action

It is known that molecules with a benzothiazole moiety have a broad spectrum of biological activity . They exhibit antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

Mode of Action

Benzothiazole derivatives are known to interact with various receptors and enzymes, leading to their diverse biological activities . The proposed mechanism involves an acid-catalyzed cascade of the Knoevenagel reaction, condensation of the second aldehyde molecule with 2-aminobenzothiazol, and Diels–Alder heterocycloaddition of intermediates .

Biochemical Pathways

Given the broad spectrum of biological activities associated with benzothiazole derivatives, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

Pharmacokinetics is the study of what the body does to drugs, including their absorption, distribution, metabolism, and excretion (ADME)

Result of Action

Given the broad spectrum of biological activities associated with benzothiazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .

属性

IUPAC Name |

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O3S/c17-15-13(16-18-10-3-1-2-4-12(10)22-16)14(20)9-6-5-8(19)7-11(9)21-15/h1-7,19H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBJAMXAQOBUGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C(C3=O)C=CC(=C4)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-methyl-1H-benzimidazol-2-yl)-8-[(4-methylpiperazin-1-ium-1-yl)methyl]-2-oxo-2H-chromen-7-olate](/img/structure/B7729147.png)

![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-](/img/structure/B7729154.png)

![4-ethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B7729169.png)

![Phenol, 2-[bis(2-methyl-1H-indol-3-yl)methyl]-](/img/structure/B7729171.png)

![5-[(2-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B7729184.png)

![Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B7729202.png)

![3-(1-methyl-1H-benzimidazol-2-yl)-8-[(3-methylpiperidinium-1-yl)methyl]-2-oxo-2H-chromen-7-olate](/img/structure/B7729212.png)

![8-{[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]methyl}-3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-olate](/img/structure/B7729217.png)

![3-(2-methoxyphenyl)-8-[(2-methylpiperidinium-1-yl)methyl]-4-oxo-4H-chromen-7-olate](/img/structure/B7729234.png)

![2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidinium-1-yl)methyl]-4-oxo-4H-chromen-7-olate](/img/structure/B7729242.png)